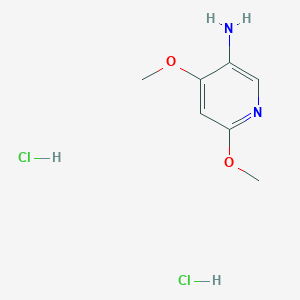![molecular formula C8H12ClN3O B1452375 2-[(6-クロロ-2-ピラジニル)アミノ]-2-メチル-1-プロパノール CAS No. 1220038-19-6](/img/structure/B1452375.png)
2-[(6-クロロ-2-ピラジニル)アミノ]-2-メチル-1-プロパノール
説明
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的応用
この化合物は、自然界に広く存在する2つの窒素を含む化合物であるジアジンアルカロイド骨格の一部です . これらの化合物は、代謝拮抗剤、抗がん剤、抗菌剤、抗アレルギー剤、チロシンキナーゼ阻害剤、抗菌剤、カルシウムチャネル遮断薬、抗炎症剤、鎮痛剤、降圧剤、抗リーシュマニア剤、抗結核剤、抗けいれん剤、利尿剤、カリウム保持剤から抗攻撃性活性に至るまで、幅広い薬理学的応用を示すことが報告されています .
A2Bアデノシン受容体拮抗薬の調製
“2-[(6-クロロ-2-ピラジニル)アミノ]-2-メチル-1-プロパノール”は、A2Bアデノシン受容体拮抗薬の調製に使用されます . これらの拮抗薬は、炎症性疾患や免疫疾患を含むさまざまな疾患の治療に使用されます。
生物学的に活性な化合物の合成
この化合物は、他の生物学的に活性な化合物の合成にも使用されます . これらの化合物は、医療および製薬研究において幅広い用途があります。
抗菌活性
この化合物の誘導体であるクロロ[2,6-ビス(1-メチルイミダゾール)ピラジン]銀(I)錯体およびクロロ[2,6-ビス(1-メチルイミダゾール)ピラジン]金(I)錯体は、強力な抗菌活性を有することがわかっています . これらの化合物は、従来使用されている抗生物質よりもさらに効果的です .
ジメチルスルホキシドおよびメタノールへの溶解度
この化合物は、ジメチルスルホキシドおよびメタノールに可溶です . この特性は、さまざまな化学反応やプロセスにおける使用にとって重要です。
保管と取扱い
この化合物は、涼しく換気の良い場所に保管し、容器はしっかりと密閉してください . 酸化剤から遠ざけて保管してください .
生化学分析
Biochemical Properties
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminopyrazines, which contain an amino group attached to a pyrazine ring . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with proteins can also influence protein folding and stability, impacting overall cellular functions.
Cellular Effects
The effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives, including 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol, have been shown to possess antibacterial, antifungal, and anticancer properties . These effects are mediated through the compound’s ability to interfere with cellular signaling pathways, leading to altered gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . The inhibition of certain enzymes can result in the accumulation or depletion of specific metabolites, thereby affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzymatic activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrazine derivatives . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol within cells and tissues are essential for its activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRYNULFXOLKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221740 | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-19-6 | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


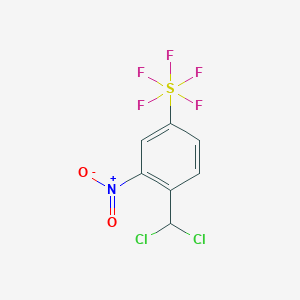
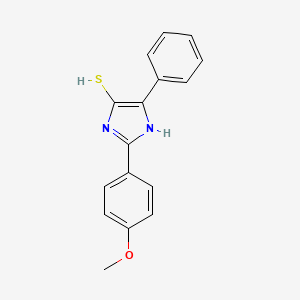
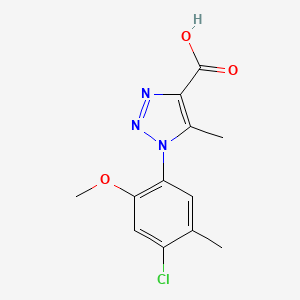

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)


![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)
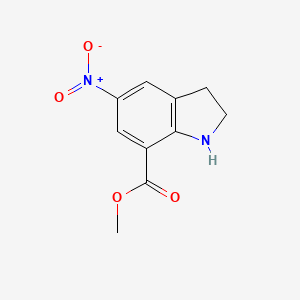
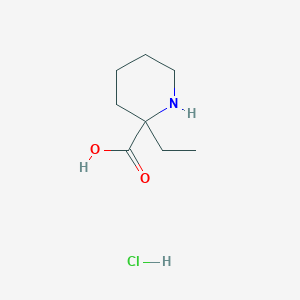
![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE](/img/structure/B1452308.png)
